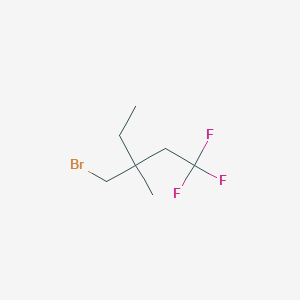
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a methyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-methyl-1,1,1-trifluoropentane with bromine in the presence of a catalyst such as triphenylphosphine in dichloromethane (DCM) to yield the desired product . The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pentanes with various functional groups replacing the bromomethyl group.
Oxidation: Products include alcohols or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is 3-methyl-1,1,1-trifluoro-3-methylpentane.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and the development of biochemical probes.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by forming covalent bonds. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups or labels into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane
- 3-(Iodomethyl)-1,1,1-trifluoro-3-methylpentane
- 3-(Hydroxymethyl)-1,1,1-trifluoro-3-methylpentane
Uniqueness
3-(Bromomethyl)-1,1,1-trifluoro-3-methylpentane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H12BrF3 |
|---|---|
Peso molecular |
233.07 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1,1,1-trifluoro-3-methylpentane |
InChI |
InChI=1S/C7H12BrF3/c1-3-6(2,5-8)4-7(9,10)11/h3-5H2,1-2H3 |
Clave InChI |
LDXOBFRWIUDPIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


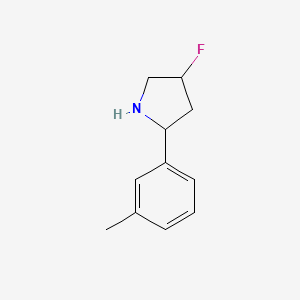
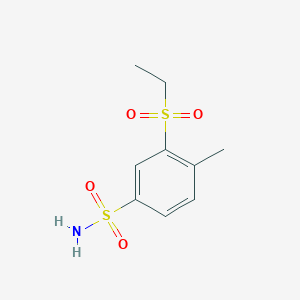
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)
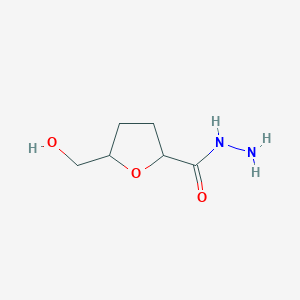

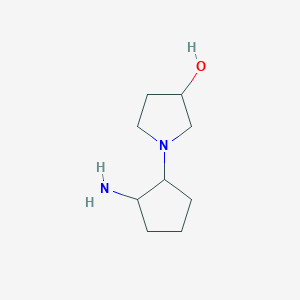
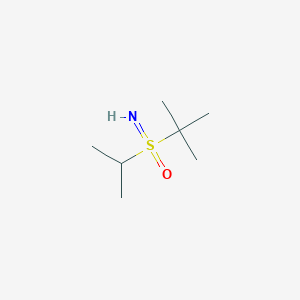

![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
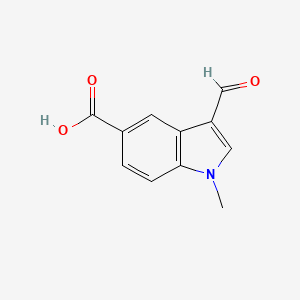
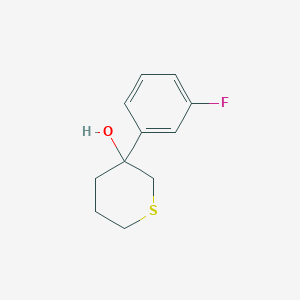
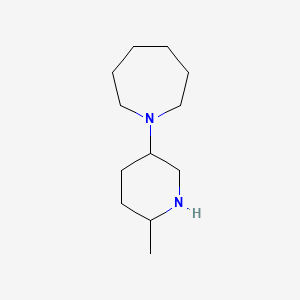
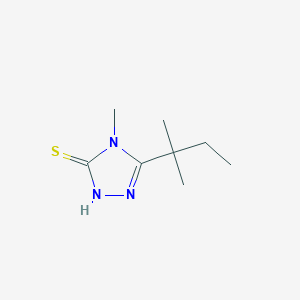
![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
